molecular formula C19H22N4O3S B1235599 2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B1235599
M. Wt: 386.5 g/mol
InChI Key: CSTULWDXJNUOOL-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide is an anilide.

Scientific Research Applications

Scientific Research Applications

  • Analgesic Potential : A compound with a similar structural framework showed potential as an analgesic, as indicated by its crystal structure analysis (Park, Lee, Kim, & Park, 1995).

  • Bioactivity of Derivatives : Derivatives of this compound were synthesized and found to exhibit moderate antifungal and antibacterial activity (Srinivasulu, Kumar, Raju, & Reddy, 2007).

  • Hypoglycemic Activity : Novel derivatives of the compound were synthesized and demonstrated significant hypoglycemic activity in animal models, highlighting potential therapeutic applications (Nikaljea, Choudharia, & Une, 2012).

  • Potential in Atrial Fibrillation Treatment : A structurally related compound, Ranolazine, has been reviewed for its potential antiarrhythmic activity in treating atrial fibrillation (Hancox & Doggrell, 2010).

  • Structural and Fluorescence Properties : The structural aspects of similar amide-containing derivatives were studied, revealing interesting fluorescence properties which might have applications in materials science or bioimaging (Karmakar, Sarma, & Baruah, 2007).

  • Herbicide Metabolism : The metabolism of chloroacetamides, a group to which this compound belongs, was studied in algae, potentially aiding in understanding the environmental impact of such compounds (Weisshaar & Böger, 1989).

  • Quantum Mechanical Studies : Spectroscopic and quantum mechanical studies of related benzothiazolinone acetamide analogs indicated potential applications in photovoltaic efficiency and ligand-protein interactions (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

  • Antimicrobial Agents : Novel Schiff bases and Thiazolidinone derivatives, structurally related to the compound , were synthesized and showed promising antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).

  • Fluoroionophores Study : Diamine-salicylaldehyde derivatives, structurally similar to the compound, were developed as fluoroionophores, indicating potential for specific metal chelation and cellular staining (Hong, Lin, Hsieh, & Chang, 2012).

  • Oxidation Studies : Research into the photoassisted Fenton reaction of related compounds in water suggested potential environmental remediation applications (Pignatello & Sun, 1995).

  • Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine derivatives, related to the compound, demonstrated a high singlet oxygen quantum yield, implying potential use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Theoretical and Experimental Investigation : Another related compound's structure and spectroscopic properties were explored, providing insights into enol-keto tautomerism and potential applications in nonlinear optics (Demircioğlu, Albayrak, & Büyükgüngör, 2014).

  • Hemoglobin Allosteric Modifiers : A study on isomeric series of 2-methylpropionic acids, structurally similar to the compound, revealed potential as allosteric modifiers of hemoglobin, possibly impacting clinical and biological applications (Randad, Mahran, Mehanna, & Abraham, 1991).

  • Biotransformation in Humans : The metabolism of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, a compound with a related structure, was investigated in human urine, highlighting its potential for cognitive enhancement (Fujimaki, Hashimoto, Sudo, & Tachizawa, 1990).

  • Chemotherapeutic Potential : New hydrazide, oxadiazole, and benzothiazole derivatives were designed and synthesized, demonstrating antimicrobial and antitumor activities, suggesting potential in cancer treatment (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).

  • Synthesis and Characterization of Metal Complexes : The synthesis and characterization of nickel and copper complexes with similar acetamide derivatives were studied, providing insights into potential applications in coordination chemistry (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).

properties

Product Name

2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H22N4O3S/c1-12-4-6-15(8-13(12)2)22-18(24)11-26-16-7-5-14(9-17(16)25-3)10-21-23-19(20)27/h4-10H,11H2,1-3H3,(H,22,24)(H3,20,23,27)/b21-10+

InChI Key

CSTULWDXJNUOOL-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N/NC(=S)N)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=S)N)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=S)N)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

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